Thymol acetate

Catalog No.
S598410
CAS No.
528-79-0
M.F
C12H16O2
M. Wt
192.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thymol acetate

CAS Number

528-79-0

Product Name

Thymol acetate

IUPAC Name

(5-methyl-2-propan-2-ylphenyl) acetate

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

InChI

InChI=1S/C12H16O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h5-8H,1-4H3

InChI Key

WFMIUXMJJBBOGJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(C)C)OC(=O)C

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC(=O)C

Insect Repellent:

Studies have investigated the repellency of thymol acetate against insects. One study compared the repellency of carvacrol, thymol, their acetates (including thymol acetate), and red thyme essential oil against imported fire ants. The research found carvacrol to be the most potent repellent, followed by thymol, carvacrol acetate, and then thymol acetate []. These findings suggest potential for thymol acetate, alongside other thymol-rich sources, as a natural insect repellent, although carvacrol may be a more effective option.

Thymol acetate is an ester derived from thymol, a natural monoterpene phenol found in various essential oils, particularly those from the Thymus species. Its chemical formula is C₁₂H₁₆O₂, and it is recognized for its characteristic aromatic properties. The compound exhibits a structure where an acetyl group replaces the hydroxyl group of thymol, which contributes to its unique properties and biological activities. This modification can enhance its stability and reduce toxicity compared to its parent compound, thymol .

  • Antimicrobial activity: Thymol exhibits antimicrobial properties, and thymol acetate might share this ability due to the retained thymol moiety.
  • Anthelmintic effect: Studies suggest that thymol acetate may have anthelmintic properties, potentially affecting parasitic worms in animals.
Typical for esters:

  • Hydrolysis: In the presence of water and an acid or base, thymol acetate can revert to thymol and acetic acid.
  • Transesterification: It can react with alcohols to form new esters.
  • Oxidation: Thymol acetate can be oxidized to produce other compounds, although this reaction is less common than with thymol itself .

Thymol acetate exhibits several biological activities:

  • Anthelmintic Effects: Studies have shown that thymol acetate has significant effects against gastrointestinal nematodes in sheep, demonstrating a reduction in egg hatching and larval development. It has been found to be less toxic than thymol while maintaining comparable efficacy in vivo .
  • Antimicrobial Properties: Like thymol, thymol acetate displays antimicrobial activity against various pathogens, making it a candidate for use in food preservation and medicinal applications .
  • Anti-inflammatory Effects: Preliminary studies suggest that thymol acetate may have anti-inflammatory properties, although more research is needed to fully understand its mechanisms .

Thymol acetate can be synthesized through several methods:

  • Acetylation of Thymol: The most common method involves the direct reaction of thymol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. This method allows for high yields of thymol acetate.
    text
    Thymol + Acetic Anhydride → Thymol Acetate + Acetic Acid
  • Microwave-Assisted Synthesis: This method utilizes microwave radiation to enhance the reaction rate and yield during the acetylation process .
  • Enzymatic Synthesis: Lipases can also catalyze the acetylation of thymol, offering a more environmentally friendly approach to synthesis .

Thymol acetate finds applications in various fields:

  • Pharmaceuticals: Due to its antimicrobial and anti-inflammatory properties, it is explored for use in medicinal formulations.
  • Agriculture: It serves as a natural pesticide and anthelmintic agent for livestock.
  • Food Industry: Its preservative qualities make it suitable for use in food preservation and flavoring .

Research into the interactions of thymol acetate with biological systems has revealed insights into its mechanism of action:

  • Studies indicate that thymol acetate interacts with multiple molecular targets within nematodes, disrupting their physiological functions and leading to reduced motility and reproductive capabilities .
  • Interaction studies also suggest that it may modulate oxidative stress responses in various cells, providing protective effects against damage caused by pathogens .

Several compounds share structural similarities with thymol acetate. Here are some notable examples:

CompoundStructure TypeUnique Features
ThymolMonoterpene phenolExhibits higher toxicity; strong antimicrobial activity
CarvacrolMonoterpene phenolSimilar antimicrobial properties; slightly different activity profile
EugenolPhenolic compoundStrong analgesic properties; used in dental applications
MentholMonoterpeneCooling sensation; widely used in cosmetics and food products

Thymol acetate's unique acetylated structure allows it to exhibit reduced toxicity while retaining significant biological activity compared to its parent compound, making it a valuable alternative in various applications .

XLogP3

3

UNII

6I29126I5V

Other CAS

528-79-0

Wikipedia

Thymol acetate

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

Phenol, 5-methyl-2-(1-methylethyl)-, 1-acetate: INACTIVE

Dates

Modify: 2024-04-14

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